Propofol-d17

Bioanalysis LC-MS/MS Method Validation

Propofol-d17 is the definitive internal standard for LC-MS/MS propofol quantification. Its +17 Da mass shift ensures optimal signal separation from the native analyte, while identical physicochemical properties guarantee matched extraction recovery and co-elution. Eliminate analytical variability from non-isotopic IS alternatives. Essential for ANDA bioequivalence studies, ICU therapeutic drug monitoring (TDM), and forensic toxicology—delivering defensible pharmacokinetic data in complex biological matrices.

Molecular Formula C12H18O
Molecular Weight 195.37 g/mol
Cat. No. B12044026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropofol-d17
Molecular FormulaC12H18O
Molecular Weight195.37 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)O
InChIInChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D
InChIKeyOLBCVFGFOZPWHH-ACWNEFEHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propofol-d17: Analytical Specifications and Primary Utility as a Stable Isotope-Labeled Internal Standard


Propofol-d17 (CAS 1261393-54-7) is a stable isotope-labeled analog of the intravenous anesthetic propofol, in which seventeen hydrogen atoms are replaced with deuterium . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects, instrument variability, and sample loss during propofol quantification in biological matrices [1]. Its molecular weight of 195.36 g/mol (compared to 178.27 g/mol for unlabeled propofol) provides the mass shift necessary for MS differentiation without altering the physicochemical behavior required for co-elution and identical recovery .

Why Unlabeled Propofol or Alternative Internal Standards Cannot Substitute for Propofol-d17 in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS, the use of a non-isotopic internal standard (e.g., a structural analog like thymol) or no internal standard at all leads to unacceptable analytical variability due to differential ionization efficiency, extraction recovery, and matrix effects in complex biological samples [1]. Unlabeled propofol, while chemically identical in behavior to the analyte, cannot be distinguished from endogenous or administered propofol by the mass spectrometer, making it useless as an IS. Alternative deuterated propofol compounds, such as propofol-d18, possess a different mass shift (+18 Da) and a distinct isotopic distribution, which may be suboptimal for certain mass spectrometers or analytical methods, particularly those requiring the specific +17 Da shift for optimal signal separation from the native analyte .

Quantitative Differentiation: Propofol-d17 Performance Data vs. Comparators in Validated Bioanalytical Methods


Superior Matrix Effect Correction for Propofol-d17 vs. Unlabeled Propofol

Propofol-d17 provides a precise and accurate method for propofol quantification by correcting for matrix effects, which are a primary source of error in LC-MS/MS. In a validated method, the IS-normalized matrix effect showed a coefficient of variation (CV) of ≤ 4.6% when using propofol-d17 [1]. This is in stark contrast to methods using unlabeled propofol as an IS, where matrix effects cannot be corrected, leading to potential inaccuracies and variability in reported concentrations.

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Enhanced Precision and Accuracy in Plasma Propofol Quantification

The use of propofol-d17 as an internal standard yields excellent inter- and intra-batch precision and accuracy in human plasma. A validated method achieved intra-batch precision ranging from 2.3% to 15.8% and accuracy from -4.4% to 3.0% across the concentration range [1]. These values are within the ±15% (or ±20% at LLOQ) acceptance criteria set by FDA and EMA guidelines for bioanalytical method validation.

Pharmacokinetics Bioequivalence LC-MS/MS Precision Medicine

Wide Linear Dynamic Range Enabling Direct Injection of Concentrated Samples

A rapid LC-MS/MS method employing propofol-d17 demonstrated good linearity over a wide concentration range of 0.005-5 μg/mL (equivalent to 5-5000 ng/mL) with a correlation coefficient (r²) of 0.9992 [1]. This wide dynamic range allows for the direct analysis of plasma samples from patients receiving anesthetic doses of propofol without the need for multiple dilutions, simplifying the workflow and reducing potential sources of error.

Bioanalysis Method Validation Forensic Toxicology Clinical Research

Minimal In Vivo Deuterium Isotope Effect for Propofol-d17 vs. Propofol

A key concern with deuterated internal standards is the potential for a metabolic isotope effect, which could alter the pharmacokinetics of the labeled compound relative to the unlabeled analyte. However, for propofol, deuteration has been shown to produce 'nearly no alteration when compared with the nondeuterated analog in vivo' [1]. This is attributed to the primary metabolic pathway being glucuronidation rather than oxidation, a reaction that is less susceptible to a deuterium isotope effect.

Deuterium Isotope Effect Pharmacokinetics Metabolism Drug Development

High-Value Application Scenarios for Propofol-d17 Based on Quantitative Evidence


Regulatory Bioequivalence Studies for Generic Propofol Formulations

Propofol-d17 is the definitive internal standard for generating pharmacokinetic data for Abbreviated New Drug Applications (ANDAs). The validated method's ability to accurately and precisely quantify propofol in human plasma over a wide concentration range, while effectively correcting for matrix effects, is essential for demonstrating bioequivalence to the reference listed drug (RLD) as required by regulatory agencies [1]. The high inter- and intra-batch precision (CV% 2.3-15.8%) directly supports the generation of reliable AUC and Cmax data.

Therapeutic Drug Monitoring (TDM) and Personalized Dosing in Critical Care

In the intensive care unit (ICU), where propofol is used for prolonged sedation, therapeutic drug monitoring can prevent overdosing and minimize the risk of propofol-related infusion syndrome (PRIS). The rapid LC-MS/MS method using propofol-d17, with its wide linear range (0.005-5 μg/mL) and high accuracy (90.0-113.3%), enables timely and reliable measurement of plasma propofol concentrations, facilitating personalized dose adjustments for improved patient safety and outcomes [2].

Forensic Toxicology and Postmortem Propofol Detection

In cases of suspected propofol abuse or fatal intoxication, accurate quantification in complex postmortem matrices is critical. Propofol-d17 serves as the gold-standard internal standard for forensic LC-MS/MS methods, enabling precise quantification even in decomposed samples. Its ability to correct for severe matrix effects inherent in postmortem blood and tissue samples ensures that the reported concentrations are reliable and defensible in a court of law [1].

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